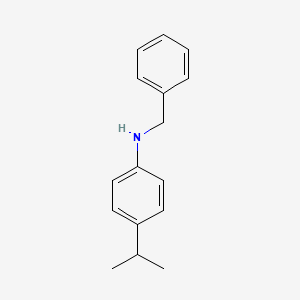

N-Benzyl-4-isopropylaniline

Description

Significance of Aromatic Secondary Amines in Contemporary Organic Synthesis

Aromatic secondary amines are a pivotal class of organic compounds widely recognized for their prevalence in pharmaceuticals, agrochemicals, and natural products. uva.nlnih.gov These structures are integral to numerous biologically active molecules and serve as key intermediates in a vast array of chemical transformations. The nitrogen atom's nucleophilicity and the steric and electronic properties of its substituents allow for diverse reactivity, making them indispensable in the synthesis of heterocycles, amides, and other nitrogen-containing functional groups. uva.nl Traditional methods for their synthesis, such as the N-monoalkylation of primary amines, often face challenges like overalkylation, necessitating the development of more selective and efficient catalytic protocols. uva.nl

Overview of N-Benzyl-4-isopropylaniline's Role in Modern Chemical Research

This compound has emerged as a subject of academic inquiry primarily in the context of developing novel synthetic methodologies. Research has focused on its efficient synthesis through catalytic processes, including reductive amination and N-alkylation of anilines with alcohols. uni-bayreuth.dersc.orgrsc.org These studies aim to create more sustainable and atom-economical routes to secondary amines. Furthermore, this compound has been utilized as a precursor in the synthesis of more complex molecules, for instance, in metal-catalyzed cross-coupling reactions. semanticscholar.org Its structure also makes it a candidate for use as a ligand in the formation of coordination complexes with various metals. nih.gov

Scope of Academic Inquiry into the Chemical Compound's Reactivity and Utility

The academic investigation into this compound primarily revolves around its synthesis and subsequent application as an intermediate. Detailed studies have reported its preparation under various catalytic systems, providing insights into reaction optimization and substrate scope. uni-bayreuth.dersc.orgrsc.org Spectroscopic characterization, particularly using Nuclear Magnetic Resonance (NMR), has been crucial in confirming its structure and purity. rsc.orgrsc.org The reactivity of this compound is being explored in the context of its participation in further chemical transformations, highlighting its utility as a building block for constructing larger, more functionalized molecules. semanticscholar.org

Research Findings on this compound

Synthesis and Spectroscopic Data

The synthesis of this compound has been reported through several catalytic methods. One notable method involves the cobalt-catalyzed N-alkylation of 4-isopropylaniline (B126951) with benzyl (B1604629) alcohol. uni-bayreuth.de Another approach is the ruthenium-catalyzed reductive amination. rsc.org The tables below summarize representative reaction conditions and the characteristic NMR spectroscopic data for the compound.

| Method | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Cobalt-Catalyzed N-Alkylation | 4-Isopropylaniline, Benzyl alcohol | Pre-catalyst 1d, KOtBu | Toluene | 80 °C | 24 h | Not Specified | uni-bayreuth.de |

| Ruthenium-Catalyzed Reductive Amination | Not specified aldehyde and amine | [RuCl2(p-cymene)]2, B2(OH)4 | H2O or D2O | Room Temp | 4-10 h | 84% | rsc.org |

| N-alkylation of amines | Aniline (B41778), Benzyl alcohol | (N,O)-PLY catalyst | Not Specified | Not Specified | Not Specified | 81% | rsc.org |

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| 1H NMR | 7.40-7.33 (m, 4H) | rsc.org |

| 7.30-7.28 (m, 1H) | ||

| 7.05 (d, 2H, J = 8.4 Hz) | ||

| 6.60 (d, 2H, J = 8.4 Hz) | ||

| 4.32 (s, 2H) | ||

| 2.81 (sept, 1H, J = 6.8 Hz), 1.21 (d, 6H, J = 7.2 Hz) | ||

| 13C NMR | 146.2 | rsc.org |

| 139.7 | ||

| 138.1 | ||

| 128.6 | ||

| 127.5 | ||

| 127.1 (2C) | ||

| 112.9 | ||

| 48.7, 33.1, 24.2 |

Utility in Synthesis

This compound serves as a key intermediate in the synthesis of more elaborate chemical structures. For instance, it has been used as a starting material in Sonogashira coupling reactions. In one study, N-benzyl-2-iodo-4-isopropylaniline was coupled with an alkyne in the presence of a palladium and copper catalyst system to afford a more complex benzamide (B126) derivative. semanticscholar.org This demonstrates the compound's utility as a scaffold that can be further functionalized at different positions on the aromatic ring.

Furthermore, derivatives of this compound have been used as ligands in the synthesis of metal complexes. Specifically, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline has been employed to create cobalt(II), zinc(II), and cadmium(II) complexes. nih.gov These complexes have been investigated for their catalytic activity, for example, in the ring-opening polymerization of rac-lactide. nih.gov This highlights the potential of this compound derivatives to serve as platforms for developing novel catalysts.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVZRQIPXLIZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 4 Isopropylaniline and Its Analogues

Catalytic Reductive Amination Strategies for N-Benzyl-4-isopropylaniline Synthesis

Catalytic reductive amination is a highly effective and widely used method for synthesizing amines. springernature.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-isopropylaniline (B126951) with benzaldehyde.

Direct reductive amination, also known as reductive alkylation, combines the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. wikipedia.org The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. This imine is more susceptible to reduction than the initial carbonyl compound, allowing for selective formation of the desired amine product. wikipedia.org This approach is favored for its operational simplicity and efficiency. Common reducing agents include hydrogen gas in the presence of a metal catalyst or various hydride reagents. wikipedia.orgmdpi.com

One-pot synthesis represents a significant advancement in chemical process efficiency and green chemistry. wikipedia.org By conducting the condensation of the amine and aldehyde and the subsequent reduction of the imine intermediate in the same pot without isolation, this approach minimizes solvent usage, purification steps, and waste generation. researchgate.net The direct catalytic reductive amination is inherently a one-pot procedure, making it an attractive and atom-economical route for the industrial-scale production of this compound and its analogues. wikipedia.org

The choice of catalyst is critical for the success of reductive amination, influencing reaction rate, selectivity, and conditions. Both precious and base metals have been developed for this purpose.

Palladium (Pd): Palladium-based catalysts are highly efficient for reductive aminations, often utilizing molecular hydrogen as the terminal reductant. nih.gov Catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂) are commonly used and are effective under mild conditions. nih.govwikipedia.org The mechanism on Pd catalysts can involve the formation of palladium hydride species that facilitate the reduction of the C=N bond of the imine intermediate. nih.govwikipedia.org Studies have shown that supports and the specific form of palladium can influence catalytic activity and selectivity. For example, a simple Pd/NiO catalyst has been shown to be effective for the reductive amination of various amines and aldehydes with high yields at room temperature. tandfonline.com

Interactive Table: Performance of Palladium Catalysts in Reductive Amination of Benzaldehyde with Aniline (B41778) Analogues

| Catalyst | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/NiO | Aniline | EtOH | 25 | 12 | 98 | tandfonline.com |

| Pd/NiO | 4-Methylaniline | EtOH | 25 | 12 | 96 | tandfonline.com |

Cobalt (Co): As a cost-effective and earth-abundant alternative to precious metals, cobalt-based catalysts have gained significant attention. springernature.comproquest.com Nanostructured cobalt catalysts, often supported on materials like carbon, have demonstrated high activity and selectivity in reductive aminations. springernature.comcitedrive.commdpi.com These catalysts can be prepared by pyrolyzing cobalt-organic frameworks, resulting in highly dispersed metallic cobalt nanoparticles that efficiently catalyze the reaction. springernature.commdpi.com Cobalt composites have been successfully used in the amination of aromatic aldehydes, providing good to excellent yields of the corresponding secondary amines under hydrogen pressure. mdpi.comproquest.com

Interactive Table: Performance of Cobalt Catalysts in Reductive Amination of Aromatic Aldehydes

| Catalyst | Aldehyde | Amine | Temp (°C) | H₂ Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Co-Im/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 100 | 100 | 96 | mdpi.comproquest.com |

| Co-Phen/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 100 | 100 | 85 | mdpi.comproquest.com |

N-Alkylation Reactions of Aromatic Amines for this compound Formation

Direct N-alkylation of amines with alcohols is an increasingly important synthetic route due to its high atom economy and the generation of water as the sole byproduct. This method avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides.

The synthesis of this compound can be achieved through the direct coupling of 4-isopropylaniline with benzyl (B1604629) alcohol. This reaction is typically catalyzed by a transition metal complex and often requires a base. nih.govnih.gov The reaction is versatile, allowing for the use of various substituted anilines and benzyl alcohols to generate a diverse library of N-benzyl aniline derivatives. Both electron-donating and electron-withdrawing substituents on either aromatic ring are generally well-tolerated, leading to high yields of the desired products. nih.govnih.gov

The mechanism underlying the N-alkylation of amines with alcohols is known as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" process. researchgate.netnih.govresearchgate.net This elegant catalytic cycle involves three key steps:

Dehydrogenation: The transition metal catalyst abstracts a hydride and a proton from the alcohol (e.g., benzyl alcohol), temporarily "borrowing" hydrogen to form a metal-hydride species and an aldehyde (benzaldehyde) in situ. nih.gov

Condensation: The newly formed aldehyde reacts with the amine (4-isopropylaniline) to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The metal-hydride species transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-alkylated amine product (this compound) and regenerating the active catalyst for the next cycle. nih.govresearchgate.net

A variety of transition metals, including ruthenium (Ru), iridium (Ir), and manganese (Mn), have been shown to effectively catalyze this transformation. nih.govresearchgate.netacs.org

Interactive Table: Performance of Transition Metal Catalysts in N-Alkylation of Anilines with Benzyl Alcohol

| Catalyst System | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mn-PNP Pincer | Aniline | t-BuOK | 80 | 24 | 91 | nih.gov |

| Mn-PNP Pincer | 4-Isopropylaniline | t-BuOK | 80 | 24 | 88 | nih.gov |

| NHC-Ir(III) | Aniline | KOtBu | 120 | 24 | 92 | nih.gov |

Transition Metal-Catalyzed N-Alkylation via Borrowing Hydrogen Mechanism

Cobalt-Catalyzed Systems for Selective Mono-Alkylation

The N-alkylation of amines using alcohols is a significant transformation in the creation of fine chemicals and pharmaceutical intermediates. rsc.org Cobalt-based catalysts have emerged as a cost-effective and sustainable option for these reactions. rsc.orgresearchgate.net One approach involves a cobalt catalyst supported by a Zr metal-organic framework (UiO-67) with a 2,2′-bipyridine ligand, which has demonstrated high efficiency in the N-alkylation of aniline with benzyl alcohol. rsc.org This heterogeneous catalyst promotes excellent selectivity and yields for the transformation of various substituted anilines. rsc.org

Another effective system utilizes reusable cobalt nanoparticles. researchgate.net These catalysts are prepared by the pyrolysis of a template material made from cobalt salts, nitrogen ligands (like 1,10-phenanthroline), and colloidal silica. researchgate.net The resulting nitrogen-doped carbon-coated cobalt catalysts have shown high performance in the N-alkylation of aniline with benzyl alcohol, operating under specific conditions. researchgate.net The "borrowing hydrogen" methodology is central to this process, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine, followed by hydrogenation of the intermediate. researchgate.net Investigations into the N-methylation of anilines using CO2 and H2 have also highlighted the potential of cobalt catalytic systems, which can show performance comparable to those using noble metals like Ruthenium. rsc.org

Below is a table summarizing the performance of a tested cobalt catalyst under specific reaction conditions.

| Reactant A | Reactant B | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Benzyl Alcohol | Co@NC-800-p | t-BuOK | 140 | 24 | 98 |

Data sourced from a study on reusable Co-nanoparticles for N-alkylation. researchgate.net

Other Catalytic Systems (e.g., Manganese Pincer Complexes)

Beyond cobalt, manganese pincer complexes have gained significant attention as effective catalysts for the selective N-alkylation of amines with alcohols. nih.govnih.gov These earth-abundant and inexpensive non-noble metal catalysts are attractive for sustainable C-N bond formation through "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.gov Defined PNP manganese pincer complexes can catalyze the monoalkylation of a wide array of substituted anilines with various alcohols, including (hetero)aromatic and aliphatic types. nih.govresearchgate.net

These manganese-based catalysts exhibit high chemoselectivity, successfully alkylating amines even when sensitive functional groups like C=C bonds are present. nih.gov The substrate scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the aniline's aryl ring, typically yielding the N-monoalkylated products in good yields (80-90%). nih.gov Nonsymmetric PN³-ligand scaffolds in Mn(I) catalysts have also been reported to be highly active for N-alkylation under mild conditions with low catalyst loadings. acs.orgcolab.ws

The table below illustrates the efficacy of a manganese pincer complex in the N-alkylation of various anilines with benzyl alcohol.

| Aniline Derivative | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-Isopropylaniline | 3 | t-BuOK | 80 | 24 | 88 |

| 4-Methoxyaniline | 3 | t-BuOK | 80 | 24 | 92 |

| 4-Chloroaniline | 3 | t-BuOK | 80 | 24 | 85 |

| 2-Aminopyridine | 3 | t-BuOK | 80 | 24 | 92 |

Data represents typical yields from studies on manganese pincer complex catalysis. nih.gov

Multi-Step Synthesis Pathways for Functionalized this compound Derivatives

Synthesis Involving Imine Intermediates

A common and effective multi-step pathway for synthesizing N-benzylaniline derivatives involves the formation of an imine intermediate, often called a Schiff base. dergipark.org.tr This process typically begins with the condensation reaction between an aniline (like 4-isopropylaniline) and an aldehyde (such as benzaldehyde). dergipark.org.trgoogle.com This reaction forms the C=N double bond of the imine. rsc.org

The subsequent step is the reduction of the imine to the corresponding secondary amine. dergipark.org.tr This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice. dergipark.org.tr An alternative is catalytic hydrogenation, where the imine is hydrogenated in the presence of a catalyst containing metals from groups 8-10 of the periodic table, such as Palladium. google.com This two-step imination-reduction sequence is a versatile method for producing mono-substituted N-benzylanilines. dergipark.org.tr A recently developed catalyst- and additive-free method reports the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org

Integration into Sequential Flow Synthesis Platforms

The principles of flow chemistry offer significant advantages for multi-step synthesis by allowing sequential reactions to occur in a continuous stream, often without the need to isolate intermediates. umontreal.cauc.pt This "reaction telescoping" can be applied to the synthesis of this compound derivatives. uc.pt A flow system can be designed where the initial aniline and aldehyde are mixed and passed through a heated reactor zone to form the imine intermediate. umontreal.ca

Further downstream, a stream containing a reducing agent can be introduced, or the intermediate stream can be passed through a packed-bed reactor containing a heterogeneous hydrogenation catalyst. scribd.commdpi.com This integration allows for a continuous, automated process from starting materials to the final product. umontreal.ca Such systems can also incorporate in-line purification steps, such as scavenger resins or columns, to remove excess reagents or by-products, yielding a high-purity product directly from the flow setup. umontreal.cauc.pt This approach enhances efficiency, safety, and scalability compared to traditional batch processing. scribd.com

Green Chemistry Considerations in this compound Synthesis

Aqueous Medium Reactions and Solvent Reduction Strategies

A key goal of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com For the synthesis of N-alkylanilines, conducting reactions in an aqueous medium is a highly desirable green alternative. ias.ac.in Direct N-alkylation of primary amines with alkyl halides has been successfully achieved in water, using sodium bicarbonate as a base at elevated temperatures. ias.ac.in This method is operationally simple, produces excellent yields, and avoids the use of transition-metal catalysts and expensive bases. ias.ac.in

The use of water-soluble and air-stable catalysts, such as certain iridium complexes, also facilitates N-alkylation of amines with alcohols in aqueous media, representing an efficient and environmentally benign catalytic system. semanticscholar.org Another strategy for greener synthesis is the use of bio-renewable resources as starting materials. For instance, tetrahydrofuran (B95107) (THF), which can be derived from lignocellulosic biomass, has been used as an alkylating agent for anilines in a process catalyzed by cobalt salts. researchgate.net These approaches, which minimize organic solvent use and leverage renewable feedstocks, contribute to more sustainable chemical manufacturing. mdpi.comresearchgate.net

Atom Economy and Reaction Efficiency Improvements

A leading strategy in this domain is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netnih.gov This elegant and atom-efficient process involves the N-alkylation of amines using alcohols as alkylating agents. nih.gov In the context of synthesizing this compound, this would involve the reaction of 4-isopropylaniline with benzyl alcohol. The mechanism typically involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde (benzaldehyde). This intermediate then undergoes condensation with the amine (4-isopropylaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine product, regenerating the catalyst in the process. The only byproduct of this catalytic cycle is water. nih.gov

The efficiency of these reactions is heavily dependent on the catalyst. While precious metals like rhodium, ruthenium, and iridium have been extensively studied and show high activity, a significant trend in recent research is the development of catalysts based on more abundant and less toxic first-row transition metals such as manganese, iron, and cobalt. researchgate.netnih.govnih.govchemistryviews.org These non-noble metal catalysts offer a more cost-effective and sustainable alternative for the N-alkylation of anilines. nih.gov For instance, manganese pincer complexes have been shown to be highly effective for the selective mono-N-alkylation of anilines with a broad range of alcohols under relatively mild conditions. nih.gov Similarly, iron and cobalt-based catalysts have been successfully employed, further expanding the toolkit for environmentally benign amine synthesis. researchgate.netchemistryviews.orgorganic-chemistry.org

Another efficient and atom-economical route is direct reductive amination. This "one-pot" method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For this compound, this would involve reacting 4-isopropylaniline with benzaldehyde. The development of catalytic reductive amination, particularly using molecular hydrogen as the reductant, is highly advantageous as it offers high atom economy. researchgate.netchemrxiv.org Catalytic systems, for example, using gold nanoparticles on an alumina (B75360) support (Au/Al2O3), have demonstrated high efficiency and selectivity in such transformations. researchgate.net

Improvements in reaction efficiency are also achieved through the optimization of reaction conditions, such as temperature, pressure, and solvent choice. The use of flow chemistry platforms is an emerging area that can enhance reaction efficiency and safety. researchgate.netd-nb.info Continuous flow processes allow for precise control over reaction parameters, leading to higher yields, improved purity, and easier scalability compared to traditional batch processing. d-nb.info

The following tables summarize and compare findings from various research efforts focused on improving the efficiency of N-alkylation of anilines with alcohols, a key reaction for synthesizing compounds like this compound.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol

| Catalyst | Catalyst Loading (mol%) | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Key Features | Reference |

|---|---|---|---|---|---|---|---|

| NHC-Ir(III) Complex | 1.0 | KOtBu | 120 | 24 | High (Specific value not stated) | Effective for N-alkylation with various alcohols. | nih.gov |

| PNP Manganese Pincer Complex | 2.0 | KOtBu | 80 | 16 | 98 | Earth-abundant metal catalyst, high selectivity for mono-alkylation. | nih.gov |

| Cp*Co(III) Complex | 2.0 | KOtBu | 100 | 24 | 94 | First-row transition metal catalyst for direct alkylation. | researchgate.net |

| Ag/GO Nanocatalyst | Not specified | None | Mild conditions | Short time | High conversion & selectivity | "Green" synthesis approach, reusable catalyst. | researchgate.net |

| Fe(ClO4)3/SiO2 | Not specified | None | Not specified | Short time | Good to excellent | Reusable, supported catalyst, environmentally benign. | researchgate.net |

Table 2: Research Findings on Efficient N-Alkylation Methodologies

| Methodology | Catalyst Type | Reactants | Primary Byproduct | Advantages | Reference |

|---|---|---|---|---|---|

| Borrowing Hydrogen | Mn, Fe, Co, Ru, Ir | Amine + Alcohol | Water | High atom economy, sustainable alkylating agents, avoids halide waste. | researchgate.netnih.gov |

| Catalytic Reductive Amination | Au/Al2O3, Pd/C | Amine + Carbonyl + H2 | Water | High atom economy, direct synthesis from carbonyls. | researchgate.netchemrxiv.org |

| Aromatic C-H Amination | FeSO4·7H2O | Arene + Aminating Reagent | Varies with reagent | Direct functionalization of C-H bonds, avoids pre-functionalized substrates. | chemistryviews.orgorganic-chemistry.org |

| Bio-renewable Alkylation | Cobalt salts | Aniline + Tetrahydrofurans (from biomass) | Water | Utilizes feedstocks from renewable resources, cost-effective. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Benzyl 4 Isopropylaniline

Transformations of the Aminic Functional Group

The secondary amine center in N-Benzyl-4-isopropylaniline is a key site for chemical transformations, including oxidation, reduction, and reactions with electrophiles.

The oxidation of this compound and related N-benzylanilines can proceed through several pathways, yielding a variety of products depending on the oxidant and reaction conditions.

N-Debenzylation and N-Oxidation : Microsomal metabolism studies on N-benzyl-4-substituted anilines have shown that oxidation can lead to both N- and C-oxidation. nih.gov A common pathway is N-debenzylation, which cleaves the bond between the nitrogen and the benzyl (B1604629) group. Concurrently, N-oxidation typically results in the formation of aryl nitrones. nih.gov In some cases, particularly with different substituents, the formation of N-hydroxy derivatives has been observed, representing the first direct evidence of microsomal N-hydroxylation for a secondary aniline (B41778). nih.gov

Amide Formation : A novel metabolic pathway observed is the formation of amides from these secondary amines. nih.gov

Oxidation to Imines : Chemical oxidation of N-benzylanilines using reagents like halogens (iodine, chlorine, bromine) or t-butyl hypochlorite in an alkaline methanolic solution leads to the formation of benzylideneanilines (imines). rsc.org The reaction with iodine is slow enough to allow for kinetic studies, while reactions with chlorine, bromine, and t-butyl hypochlorite are much more rapid. rsc.org The proposed mechanism involves a rate-determining attack of the hypohalite on both the nitrogen atom and a benzylic proton through a cyclic transition state. This forms a zwitterionic intermediate that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to the final imine product. rsc.org

Oxidative Debenzylation : Another oxidative pathway involves the use of alkali metal bromides with an oxidant like Oxone. This method achieves the oxidative debenzylation of N-benzyl amides and can be applied to N-benzyl amines. organic-chemistry.orgnih.gov The mechanism is believed to involve the generation of a bromo radical, which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is ultimately hydrolyzed to cleave the benzyl group. organic-chemistry.org

| Oxidant/System | Major Product(s) | Pathway |

| Microsomes | Aryl nitrones, Amides | N-Oxidation, Amide formation |

| Halogen/Hypohalite | Benzylideneanilines | Imine formation |

| Alkali Metal Bromide/Oxone | 4-Isopropylaniline (B126951) | Oxidative Debenzylation |

Reduction reactions targeting the aminic portion of this compound primarily involve the cleavage of the N-benzyl bond, a process known as debenzylation. This is a common strategy in organic synthesis for removing a benzyl protecting group.

Catalytic Transfer Hydrogenation : A widely used method for N-debenzylation is catalytic transfer hydrogenation. This technique employs a hydrogen donor in the presence of a palladium catalyst. Ammonium formate is a particularly effective and rapid hydrogen source for this transformation, used with 10% Palladium on carbon (Pd/C) in methanol. mdma.chsemanticscholar.org The reaction typically proceeds quickly under reflux conditions. mdma.ch This method successfully converts various N-benzyl derivatives of amines and amino acids to the corresponding free amines. mdma.chsemanticscholar.org

Traditional Catalytic Hydrogenation : While catalytic transfer hydrogenation is efficient, traditional high-pressure catalytic hydrogenation is also a common method for removing N-benzyl groups. mdma.ch

The primary derivative formed from the reduction of this compound is 4-isopropylaniline, resulting from the cleavage of the C-N bond of the benzyl group.

| Reagents | Key Conditions | Product |

| Ammonium Formate, 10% Pd-C | Methanol, Reflux | 4-Isopropylaniline |

| H₂, Catalyst (e.g., Pd/C) | High Pressure | 4-Isopropylaniline |

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to react with various electrophiles, most notably in acylation reactions.

N-Acylation : Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. rsc.org These reactions are fundamental in organic synthesis for the formation of stable amide bonds. researchgate.net The reactivity of the amine in acylation can be influenced by steric hindrance around the nitrogen atom. In sterically crowded N-acyl-N-benzyl derivatives, hindered rotation around the newly formed N-C(acyl) bond can be observed, sometimes leading to the existence of distinct rotamers at low temperatures. rsc.org

This compound contains two aromatic rings, both of which can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the substituents attached to each ring.

The directing effects of the substituents on both the aniline and benzyl rings determine the position of attack by an incoming electrophile.

Aniline Ring Reactivity : The aniline ring is substituted with an N-benzylamino group and an isopropyl group at the para position.

The N-benzylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. byjus.com

The isopropyl group at the C4 position is also an activating, ortho, para-directing alkyl group. vanderbilt.edu

Since the para position relative to the amino group is already occupied by the isopropyl group, electrophilic attack is strongly directed to the two equivalent ortho positions (C2 and C6) of the aniline ring. The strong activating nature of the amino group makes this ring significantly more nucleophilic than the benzyl ring. byjus.comvanderbilt.edu

Benzyl Ring Reactivity : The benzyl ring is attached to an electron-donating alkylamino group. This group activates the benzyl ring and directs incoming electrophiles to the ortho and para positions. Therefore, substitution would be expected at the C2' and C4' positions of the benzyl ring.

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position(s) of Attack |

| 4-Isopropylaniline | -NH-benzyl (at C1), -CH(CH₃)₂ (at C4) | Activating, Ortho, para-directing | C2, C6 (ortho to -NH) |

| Benzyl | -CH₂-NH-Ar (at C1') | Activating, Ortho, para-directing | C2', C6' (ortho), C4' (para) |

While specific studies on this compound are not detailed, the reactivity can be inferred from research on related aniline derivatives. Palladium-catalyzed C-H activation/functionalization is a powerful tool for forming new bonds directly from C-H bonds.

Directed C-H Activation : In many transition-metal-catalyzed reactions, a directing group is used to position the metal catalyst near a specific C-H bond. nih.gov For aniline derivatives, the nitrogen atom often serves this role.

Ortho-Arylation : Studies on aniline carbamates have demonstrated palladium-catalyzed ortho C-H arylation with aryldiazonium salts. nih.gov The reaction proceeds under mild conditions and is believed to involve the formation of a palladacycle intermediate via directed electrophilic metalation at the ortho position of the aniline ring. This is followed by oxidative addition to the diazonium salt and reductive elimination to yield the arylated product. nih.gov

Based on these precedents, it is plausible that this compound could undergo palladium-catalyzed C-H activation at the C2 and C6 positions of the aniline ring, directed by the secondary amine, allowing for the introduction of various functional groups at these sites.

Elucidation of Reaction Mechanisms

The chemical behavior of this compound is governed by the interplay of its aniline and benzyl functional groups. Understanding the mechanisms of its formation and subsequent reactions is crucial for synthetic applications and process optimization. This section delves into the mechanistic details of key transformations involving this compound, including its synthesis via catalytic N-alkylation, hydrogenation processes, electrochemical behavior, and relevant rearrangement reactions.

Detailed Mechanistic Studies of Catalytic N-Alkylation

The synthesis of N-benzylanilines, including this compound, from anilines and benzyl alcohol is a significant transformation, often achieved through catalytic N-alkylation. Mechanistic studies have revealed several pathways, primarily dependent on the catalyst and reaction conditions.

One prominent mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, frequently catalyzed by transition metal complexes, such as those of iridium, manganese, or copper. rsc.orgionike.comnih.gov This pathway involves a sequence of dehydrogenation, condensation, and hydrogenation steps:

Dehydrogenation: The catalyst first dehydrogenates the benzyl alcohol to form the corresponding aldehyde (benzaldehyde). ionike.com

Condensation: The aniline (4-isopropylaniline) then condenses with the in situ-generated benzaldehyde to form a Schiff base or imine intermediate.

Hydrogenation: The catalyst, which had temporarily held the hydrogen, transfers it back to the imine, reducing it to the final N-benzylaniline product. ionike.com

Studies using iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have shown that the iridium catalyst participates not only in the dehydrogenation and hydrogenation steps but also in the C-N bond formation. rsc.org Theoretical and experimental evidence suggests that a nucleophilic attack of an iridium-amido species on the aldehyde leads to a hemiaminolate intermediate, which then dehydrates to the imine before the final hydrogenation. rsc.org Similarly, copper-catalyzed reactions proceed via this domino sequence, where isotopic labeling studies have confirmed that the dehydrogenation of the alcohol is often the rate-determining step. ionike.com

Alternatively, when solid acid catalysts like niobium oxide (Nb₂O₅) or zeolites are used, the reaction can proceed through a carbocation-based mechanism, akin to an S_N1 reaction. sioc-journal.cnresearchgate.net In this pathway:

The catalyst activates the C-O bond of benzyl alcohol, facilitating its cleavage to generate a stable benzyl carbocation. sioc-journal.cn

The nucleophilic nitrogen of the aniline attacks this carbocation.

A final deprotonation step yields the N-benzylated product.

Kinetic studies using niobium oxide showed the reaction is first-order with respect to benzyl alcohol and nearly zero-order for aniline, supporting a mechanism governed by carbocation formation. sioc-journal.cn The critical role of polar solvents in stabilizing these carbocation intermediates further substantiates this pathway. sioc-journal.cn

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines with Benzyl Alcohol

| Catalyst System | Proposed Mechanism | Key Intermediates | Rate-Determining Step | Reference |

|---|---|---|---|---|

| Iridium(I)-NHC Complexes | Borrowing Hydrogen | Aldehyde, Imine, Iridium-hydride, Iridium-amido | Varies with system | rsc.org |

| Manganese Pincer Complexes | Borrowing Hydrogen | Aldehyde, Imine | Not specified | nih.gov |

| Copper(II) Acetate/K₂CO₃ | Borrowing Hydrogen | Aldehyde, Imine | Dehydrogenation of alcohol | ionike.com |

| Niobium Oxide (Nb₂O₅) | S_N1-type | Benzyl carbocation | Carbocation formation | sioc-journal.cn |

| Hafnium-Beta Zeolite | Lewis Acid Catalysis | Aldehyde, Imine | Dehydrogenation of alcohol | researchgate.net |

Investigations into Hydrogenation Mechanisms, including Metal-Ligand Cooperation

The hydrogenation of N-benzylanilines and the reverse dehydrogenation process are pivotal reactions, and their mechanisms are often facilitated by catalysts that exhibit metal-ligand cooperation (MLC). nih.govrsc.org MLC is a concept where both the metal center and the ligand actively participate in bond activation, providing a low-energy pathway for reactions like H-H and N-H bond cleavage. nih.govst-andrews.ac.uk

Pincer complexes, particularly those of first-row transition metals like zinc and manganese, are notable for mediating these transformations. nih.govnih.gov The mechanism often involves the dearomatization and rearomatization of the pincer ligand. st-andrews.ac.uk In a typical hydrogenation scenario relevant to an imine (the precursor to N-benzylaniline), the process can be described as follows:

H₂ Activation: Molecular hydrogen is heterolytically cleaved across the metal-ligand framework. The ligand, often a deprotonated site (like an amide), accepts the proton (H⁺), while the metal center binds the hydride (H⁻). This step involves the dearomatization of the ligand backbone. rsc.org

Substrate Binding: The imine substrate coordinates to the metal complex.

Hydrogen Transfer: In a concerted, outer-sphere mechanism, the hydride from the metal and the proton from the ligand are transferred to the imine's C=N bond, resulting in the formation of the saturated amine (N-benzylaniline). rsc.org This step regenerates the aromatized, catalytically active form of the complex.

This cooperative pathway avoids changes in the metal's formal oxidation state, which is particularly relevant for main group metals like zinc that are not prone to oxidative addition/reductive elimination cycles. acs.org Detailed mechanistic studies, supported by computational analysis, have demonstrated the reversible nature of N-H and H-H bond activation, highlighting the crucial role of MLC in facilitating effective hydrogenation catalysis. st-andrews.ac.ukresearchgate.net

Table 2: Key Steps in Hydrogenation via Metal-Ligand Cooperation

| Step | Description | Role of Metal | Role of Ligand |

|---|---|---|---|

| 1. Catalyst Activation | Deprotonation of the ligand in the presence of a base. | Becomes part of the active catalytic site. | Provides a proton-accepting site. |

| 2. H₂ Cleavage | Heterolytic splitting of H₂. | Binds the hydride (H⁻). | Accepts the proton (H⁺), leading to dearomatization. |

| 3. Hydrogen Transfer | Concerted transfer of H⁺ and H⁻ to the imine substrate. | Delivers the hydride to the carbon atom. | Delivers the proton to the nitrogen atom. |

| 4. Product Release | The hydrogenated product (amine) is released. | Regenerates the active site. | Rearomatizes to its stable form. |

Mechanistic Insights from Electroreduction Processes

The electroreduction of N-benzylaniline derivatives offers a pathway to cleave the C-N bond or reduce the aromatic rings, though detailed mechanistic studies specifically on this compound are limited. Insights can be drawn from the electrochemical behavior of related N-benzyl compounds and general principles of electrochemical nitrogen reduction. nih.govrsc.org

Studies on N-benzyl-4-piperidone curcumin analogs, for example, show that these compounds undergo a two-electron irreversible oxidation process. nih.gov The poor correlation between experimental and theoretical oxidation potentials for some derivatives suggests complex oxidation mechanisms. nih.gov For reduction processes, it is plausible that the initial step involves the transfer of an electron to the molecule's lowest unoccupied molecular orbital (LUMO), which is likely centered on the aromatic system. This would form a radical anion intermediate.

Subsequent steps could involve:

Protonation: The radical anion could be protonated by a proton source in the electrolyte, followed by a second electron transfer and another protonation to yield a hydrogenated product.

C-N Bond Cleavage: The radical anion could undergo fragmentation, leading to the cleavage of the benzylic C-N bond to produce a benzyl radical and a 4-isopropylanilide anion.

Electrochemical hydrogenation is considered a sustainable alternative to traditional thermocatalytic methods. researchgate.net The efficiency and product selectivity of such processes are highly dependent on factors like the electrode material, applied potential, and the composition of the electrolyte. researchgate.netxmu.edu.cn The overarching goal in electrochemical nitrogen reduction is often the synthesis of ammonia, but the principles of activating nitrogen-containing compounds via electron transfer are broadly applicable. rsc.orgdtu.dkrsc.org

Rearrangement Reactions Relevant to Substituted Anilines (e.g., Hofmann-Martius)

N-alkylated anilines like this compound can undergo rearrangement reactions under specific conditions, most notably the Hofmann-Martius rearrangement. wikipedia.orgdrugfuture.com This reaction typically occurs upon heating an N-alkylaniline hydrohalide, converting it into the corresponding ortho- and/or para-alkylaniline. wikipedia.org

The mechanism of the Hofmann-Martius rearrangement is generally considered to proceed via an intermolecular pathway, although intramolecular characteristics can be observed. wikipedia.orgrsc.org The key steps are:

Dissociation: The N-alkylanilinium salt dissociates to form an aniline and a carbocation (in this case, the benzyl carbocation).

Electrophilic Aromatic Substitution: The generated benzyl carbocation then attacks the electron-rich aniline ring in a process analogous to a Friedel-Crafts alkylation. wikipedia.org This attack can occur at the ortho and para positions.

Given that the para position in this compound is already substituted with an isopropyl group, the rearrangement would be expected to yield primarily the ortho-benzylated product, 2-benzyl-4-isopropylaniline. The use of an acid catalyst, such as hydrochloric acid, is required for this transformation. wikipedia.org When a metal halide is used as the catalyst, the reaction is sometimes referred to as the Reilly-Hickinbottom rearrangement. wikipedia.org

In some cases, under thermal pyrolysis without a catalyst, a different, homolytic mechanism can occur. For instance, heating N-benzyl-N-methylaniline resulted in homolytic fission of the C-N bond to generate benzyl and N-methylphenylamino free radicals, which then lead to a variety of products. researchgate.net

Advanced Spectroscopic and Structural Analysis of N Benzyl 4 Isopropylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and infer spatial relationships between atoms.

Proton (¹H) NMR spectroscopy of N-Benzyl-4-isopropylaniline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling, reported as the coupling constant (J), provides information about adjacent protons. nih.gov

The ¹H NMR spectrum of this compound shows a complex multiplet between δ 7.41 and 7.30 ppm, corresponding to the five protons of the benzyl (B1604629) group's phenyl ring. iucr.org The two protons on the 4-isopropylaniline (B126951) ring that are ortho to the nitrogen atom appear as a multiplet around δ 7.12 ppm, while the two protons meta to the nitrogen appear near δ 6.67 ppm. iucr.org

The benzylic methylene (B1212753) (CH₂) protons, situated between the nitrogen and the phenyl ring, give rise to a singlet at approximately δ 4.36 ppm. iucr.org The single proton of the isopropyl group (CH) is observed as a septet (a multiplet with seven lines) around δ 2.86 ppm, a result of coupling with the six equivalent methyl protons. iucr.org These six methyl (CH₃) protons appear as a doublet at δ 1.26 ppm, coupled to the single isopropyl methine proton. iucr.org A broad singlet corresponding to the N-H proton is also observed. iucr.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ iucr.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.41 - 7.30 | m | - | 5H | Benzyl-H |

| 7.12 | m | - | 2H | Aryl-H (ortho to NH) |

| 6.67 | m | - | 2H | Aryl-H (meta to NH) |

| 4.36 | s | - | 2H | CH₂ (benzyl) |

| 3.97 | s (broad) | - | 1H | N-H |

| 2.86 | septet | 6.9 | 1H | CH (isopropyl) |

| 1.26 | d | 6.9 | 6H | CH₃ (isopropyl) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom). glpbio.com

For this compound, the spectrum shows signals for all unique carbon atoms. The aromatic carbons appear in the typical downfield region of δ 110-150 ppm. The carbon atom of the aniline (B41778) ring attached to the nitrogen (C-N) is found at approximately δ 146.3 ppm, while the carbon bearing the isopropyl group appears at δ 138.1 ppm. iucr.org The carbons of the benzyl ring show signals at δ 139.7 (quaternary), 128.6, 127.6, and 127.2 ppm. iucr.org The aromatic carbons of the aniline ring appear at δ 127.2 and 112.9 ppm. iucr.org

In the aliphatic region, the benzylic methylene carbon (CH₂) resonates at δ 48.7 ppm. iucr.org The methine (CH) and methyl (CH₃) carbons of the isopropyl group are found further upfield at δ 33.2 and 24.3 ppm, respectively. iucr.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ iucr.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 146.3 | Aryl C-N |

| 139.7 | Aryl C (quaternary, benzyl) |

| 138.1 | Aryl C-isopropyl |

| 128.6 | Aryl CH (benzyl) |

| 127.6 | Aryl CH (benzyl) |

| 127.2 | Aryl CH (benzyl and aniline rings) |

| 112.9 | Aryl CH (aniline ring) |

| 48.7 | CH₂ (benzyl) |

| 33.2 | CH (isopropyl) |

| 24.3 | CH₃ (isopropyl) |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the isopropyl CH proton signal (δ 2.86) with the isopropyl CH₃ proton signal (δ 1.26). It would also show correlations between the adjacent aromatic protons within both the benzyl and the 4-isopropylaniline rings, helping to confirm their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps protons directly to the carbons they are attached to, correlating the ¹H and ¹³C spectra through one-bond J-coupling. An HSQC spectrum of this compound would show a cross-peak linking the benzylic CH₂ proton signal (δ 4.36) to the benzylic CH₂ carbon signal (δ 48.7). Similarly, it would connect the isopropyl CH proton (δ 2.86) to its corresponding carbon (δ 33.2), and the isopropyl CH₃ protons (δ 1.26) to their carbon (δ 24.3), providing definitive assignments for the entire carbon skeleton.

The single bonds within this compound, particularly the N-C(aryl) and N-CH₂(benzyl) bonds, are subject to rotation. This can lead to the existence of different rotational isomers, or conformers. NMR spectroscopy is a key technique for studying these dynamic processes in solution.

While at room temperature, the rotation around these bonds is typically fast on the NMR timescale, leading to averaged signals. However, in structurally similar N-benzyl amides and other substituted anilines, restricted rotation can be observed, leading to the appearance of distinct sets of signals for different conformers.

Techniques such as variable-temperature (VT) NMR can be employed to study this phenomenon. By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the energy barrier to rotation is sufficiently high, the single averaged signals observed at room temperature may broaden and then resolve into separate signals for each distinct conformer at lower temperatures. Analyzing these changes allows for the determination of the activation parameters (ΔG‡) for the rotational barrier.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides structural data in the solution phase, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-precision view of a molecule's arrangement in the solid state. This technique determines the exact positions of atoms within a crystal lattice, yielding precise bond lengths, bond angles, and torsional angles.

Structural analysis of derivatives provides crucial insight into the fundamental geometry and packing forces of the parent compound. A crystallographic study of N-benzylaniline, a closely related derivative lacking the isopropyl group, reveals key structural features that are expected to be preserved in this compound.

The crystal structure of N-benzylaniline shows that the nitrogen atom has a nearly planar geometry, indicating significant sp² character. In the crystal, the two aromatic rings are not coplanar; instead, the planes of the phenyl and benzyl rings are twisted relative to each other, with an angle of approximately 81°. In the crystal packing, molecules are linked into chains through N–H···π interactions.

Table 3: Representative Crystallographic Data for the Derivative N-Benzylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 (6) |

| b (Å) | 5.7911 (2) |

| c (Å) | 19.3911 (7) |

| β (°) | 103.338 (1) |

| Volume (ų) | 2056.24 (12) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)

The primary intermolecular interactions expected to define the crystal structure of this compound are:

Hydrogen Bonding: The secondary amine (N-H) group is a crucial functional moiety capable of forming hydrogen bonds. The hydrogen atom on the nitrogen acts as a hydrogen-bond donor, while the nitrogen atom itself can act as an acceptor. In the crystal lattice, it is plausible that N-H···π interactions are formed, where the N-H group of one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule. Similar N-H···Cg (where Cg is the centroid of an aromatic ring) interactions have been observed in the crystal structure of N-benzylaniline, linking molecules into infinite chains. researchgate.net

π-Stacking: The presence of two aromatic rings (the benzyl and the 4-isopropylphenyl groups) facilitates π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the overlapping p-orbitals of adjacent aromatic rings, are fundamental in stabilizing the crystal packing. The arrangement can be either face-to-face or offset (parallel-displaced), contributing significantly to the lattice energy.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system acts as the acceptor. In this compound, the aliphatic C-H bonds of the benzylic methylene bridge (-CH2-) and the isopropyl group (-CH(CH3)2) can interact with the π-faces of the aromatic rings of adjacent molecules. These interactions, though individually weak, collectively play a significant role in determining the three-dimensional supramolecular assembly.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H | π-system of aromatic ring | Key directional force, forms molecular chains |

| π-π Stacking | Aromatic Ring (Phenyl) | Aromatic Ring (Isopropylphenyl) | Major contribution to crystal lattice stability |

| C-H···π Interactions | Aliphatic C-H (benzyl, isopropyl) | π-system of aromatic ring | Fine-tunes the molecular packing arrangement |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound (C₁₆H₁₉N). The calculated monoisotopic mass is 225.1517 Da.

The electron ionization (EI) mass spectrum is predicted to exhibit a distinct fragmentation pattern characteristic of N-benzylated amines. libretexts.org The molecular ion peak ([M]⁺) at m/z 225 would confirm the compound's molecular weight. The fragmentation pathways are dominated by cleavages at bonds that are alpha to the nitrogen atom and the aromatic rings, leading to the formation of stable carbocations.

A primary fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the nitrogen atom. This heterolytic cleavage results in two major, highly characteristic fragments:

The Tropylium (B1234903) Ion: Loss of the substituted aniline moiety leads to the formation of the benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium ion at m/z 91 . This is often the base peak in the mass spectra of benzyl-containing compounds.

The Substituted Aniline Fragment: Cleavage can also result in a radical cation corresponding to the 4-isopropylaniline portion of the molecule.

Another significant fragmentation process is the benzylic cleavage alpha to the isopropyl-substituted ring, involving the loss of a methyl group (CH₃•) from the molecular ion. This results in a fragment ion at m/z 210 ([M-15]⁺). Further fragmentation of the 4-isopropylaniline radical cation (m/z 135) typically involves the loss of a methyl group to yield a prominent ion at m/z 120. nih.govmzcloud.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 225 | [C₁₆H₁₉N]⁺ | Molecular Ion (M⁺) |

| 210 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 134 | [M - C₇H₇]⁺ | Loss of the benzyl radical |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical from the 4-isopropylaniline fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion; cleavage of the benzyl-nitrogen bond |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Electronic Structure Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. The characteristic absorption bands can be predicted by analyzing its constituent parts: a secondary aromatic amine, a monosubstituted benzene (B151609) ring, a p-disubstituted benzene ring, and aliphatic C-H groups. chemicalbook.comnist.gov

Key expected vibrational frequencies include:

N-H Stretching: A moderate to weak absorption band is expected in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration of a secondary aromatic amine.

Aromatic C-H Stretching: Sharp absorption bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are attributed to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretching: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and isopropyl groups.

C=C Aromatic Ring Stretching: Several medium to strong bands in the 1450-1610 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl and substituted phenyl rings.

N-H Bending: A band in the region of 1500-1580 cm⁻¹ can be attributed to the N-H bending vibration.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically appears in the 1250-1350 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 690-770 cm⁻¹ region are indicative of the out-of-plane C-H bending vibrations. A band around 690-710 cm⁻¹ and another at 730-770 cm⁻¹ would suggest the monosubstituted benzyl group, while a strong band in the 810-840 cm⁻¹ region would confirm the 1,4-disubstitution (para) pattern of the isopropylaniline ring. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Aromatic Amine |

| 3020-3100 | C-H Stretch | Aromatic Rings |

| 2850-2970 | C-H Stretch | Aliphatic (CH₂, CH, CH₃) |

| 1580-1610 | C=C Stretch | Aromatic Rings |

| 1490-1520 | C=C Stretch | Aromatic Rings |

| 810-840 | C-H Out-of-Plane Bend | p-Disubstituted Ring |

| 690-770 | C-H Out-of-Plane Bend | Monosubstituted Ring |

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for the analysis of this compound, particularly for monitoring the progress of its synthesis and assessing the purity of the final product. beilstein-journals.org The synthesis, often involving the N-alkylation of 4-isopropylaniline with a benzyl halide, requires careful monitoring to optimize reaction conditions and minimize byproduct formation. rsc.orgdergipark.org.trgoogle.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing N-benzyl aniline derivatives. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is highly effective due to the strong chromophores (aromatic rings) in the molecule, with detection wavelengths typically set between 210 and 254 nm. researchgate.net This method can effectively separate the nonpolar product from the more polar starting amine (4-isopropylaniline) and other potential impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A nonpolar or mid-polarity capillary column (e.g., DB-5 or HP-5) is typically employed. The separation is based on the boiling points and polarities of the components in the mixture. Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while coupling GC with Mass Spectrometry (GC-MS) offers definitive identification of the product and any impurities based on their mass spectra and retention times. osti.gov Derivatization is generally not required for this compound.

Both HPLC and GC can be used to monitor the reaction by taking aliquots from the reaction mixture over time and quantifying the disappearance of reactants and the appearance of the product. This allows for the determination of reaction kinetics and endpoint, ensuring high yield and purity.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (254 nm) | Purity assessment, reaction monitoring |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | FID or MS | Purity assessment, byproduct identification |

Theoretical and Computational Chemistry Studies on N Benzyl 4 Isopropylaniline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For N-Benzyl-4-isopropylaniline, DFT calculations provide a foundational understanding of its geometry, orbital energies, and reactivity.

Geometry Optimization and Conformational Preferences

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process seeks the lowest energy conformation on the potential energy surface. The conformational preferences are largely dictated by the rotational freedom around the C-N bonds connecting the aniline (B41778) and benzyl (B1604629) groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-N (Aniline) Bond Length | ~1.40 Å |

| C-N (Benzyl) Bond Length | ~1.45 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-H (Aromatic) Bond Length | ~1.08 Å |

| C-C (Isopropyl) Bond Length | ~1.54 Å |

| C-N-C Bond Angle | ~120° |

| Dihedral Angle (Phenyl-N-C-Phenyl) | ~40-50° |

Note: These are illustrative values based on related compounds and general DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The electron-donating isopropyl group would further increase the energy of the HOMO. The LUMO is likely to be distributed over the benzyl ring. This distribution facilitates intramolecular charge transfer from the aniline moiety to the benzyl group upon electronic excitation. A study on p-isopropylaniline showed a HOMO-LUMO gap of 5.2968 eV, suggesting significant stability. thaiscience.info The introduction of the benzyl group is expected to slightly decrease this gap, thereby increasing its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |

Note: These are illustrative values based on related compounds and general DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational method. For this compound, theoretical vibrational frequencies (IR and Raman), and NMR chemical shifts can be calculated.

A study on the related molecule N-benzylaniline utilized DFT with the B3LYP/6-311++G(d,p) basis set to compute its geometrical structure and harmonic vibrational frequencies. researchgate.net A similar approach for this compound would allow for the assignment of its characteristic vibrational modes. Furthermore, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound.

Reactivity Indices (Electrophilicity, Nucleophilicity, Chemical Hardness/Softness)

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various indices. scielo.org.mx These indices are calculated from the energies of the frontier molecular orbitals. Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Describes the electron-donating capacity.

Chemical Softness (S): The reciprocal of chemical hardness.

A study on p-isopropylaniline calculated these parameters, showing it to be a relatively stable molecule. thaiscience.info For this compound, the presence of the benzyl group is expected to modulate these reactivity indices.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | ~ -2.85 |

| Chemical Hardness (η) | ~ 2.35 |

| Global Electrophilicity Index (ω) | ~ 1.73 |

| Chemical Softness (S) | ~ 0.43 |

Note: These are illustrative values based on related compounds and general DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing the flexibility of the molecule and the transitions between different conformations.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or other chemical species. This would provide valuable information on its solvation properties and its behavior in different chemical environments.

Quantum Chemical Simulations for Mechanistic Insights and Transition State Modeling

Quantum chemical simulations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as electrophilic substitution on the aromatic rings or reactions at the nitrogen atom, quantum chemical methods can map out the entire reaction pathway.

For instance, in a potential sulfonation reaction, quantum chemical simulations could model the interaction of this compound with a sulfonating agent. researchgate.net By locating the transition state structure and calculating the energy barrier, the feasibility and kinetics of the reaction can be predicted. These simulations provide a molecular-level understanding of the chemical transformations that this compound can undergo.

Applications of N Benzyl 4 Isopropylaniline in Chemical Synthesis and Materials Science

As a Fundamental Building Block in Complex Organic Synthesis

The reactivity of the secondary amine and the nature of its aromatic substituents allow N-Benzyl-4-isopropylaniline to serve as a foundational component for constructing more intricate molecular architectures.

This compound's structure is a scaffold that can be elaborated into more complex and potentially biologically active molecules. The secondary amine functionality is a key reaction site. For instance, it can undergo N-alkylation or N-arylation to introduce further complexity. The molecule can be a precursor in reactions like the Buchwald-Hartwig amination or other cross-coupling reactions to form C-N bonds.

Furthermore, the aromatic rings are susceptible to electrophilic substitution reactions. The directing effects of the amino group and the isopropyl substituent would influence the position of incoming electrophiles, allowing for the regioselective synthesis of polysubstituted aniline (B41778) derivatives. The benzylic position also offers a potential site for functionalization through radical reactions. This versatility makes it a useful starting material for creating diverse molecular frameworks, such as those found in pharmaceuticals or functional materials. For example, similar N-benzylaniline structures are used to synthesize 3-alkylated oxindoles through a cyclization process. orgsyn.org

The synthesis of ureas and their derivatives is of significant interest due to their wide range of applications in agrochemicals, pharmaceuticals, and materials. researchgate.net this compound can be readily converted into a trisubstituted urea. This transformation typically involves the reaction of the secondary amine with an isocyanate or an isocyanate precursor.

Several modern, environmentally benign methods have been developed for the synthesis of N-substituted ureas that avoid hazardous reagents like phosgene. researchgate.netrsc.org One efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of N-substituted ureas in good to excellent yields. rsc.orgresearchgate.net Another approach is the Hofmann rearrangement of primary amides to generate an isocyanate intermediate in situ, which then reacts with an amine. organic-chemistry.org

The following table summarizes common methods applicable for the synthesis of N-substituted ureas from amines like this compound.

| Method | Reagents | Key Features |

| Isocyanate Addition | R-N=C=O | Direct reaction with pre-formed isocyanates. |

| Phosgene-based | Phosgene (COCl₂) or Triphosgene | Traditional but involves highly toxic reagents. researchgate.netmdpi.com |

| Carbamoyl (B1232498) Chloride Addition | R₂NCOCl | Reaction of an amine with a carbamoyl chloride. |

| Potassium Isocyanate in Water | KNCO, H₂O | A simple, mild, and efficient method using water as a solvent. rsc.org |

| Hofmann Rearrangement | Primary amide, Phenyliodine diacetate (PIDA), Ammonia source | In-situ generation of isocyanate from an amide. organic-chemistry.org |

By reacting this compound using one of these methods, the corresponding N-benzyl-N-(4-isopropylphenyl)urea derivative can be synthesized, which can then be used as an intermediate in the creation of more complex target molecules.

Ligand in Coordination Chemistry and Homogeneous Catalysis

The presence of a nitrogen donor atom and aromatic π-systems in this compound makes it a candidate for use as a ligand in coordination chemistry. The resulting metal complexes could find applications in homogeneous catalysis.

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to a variety of metal centers. The steric bulk provided by the isopropyl and benzyl (B1604629) groups can influence the coordination number and geometry of the resulting metal complex, potentially creating a specific steric environment around the metal center that can be beneficial for catalytic applications.

The synthesis of such complexes typically involves the reaction of this compound with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. arcjournals.orgchemrestech.com The resulting complexes can be characterized using various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal ion. nih.gov The coordination of the nitrogen atom to the metal is typically evidenced by a shift in the stretching frequencies in the IR spectrum. chemrestech.com

The table below lists potential metal ions that could form complexes with this compound and their commonly observed coordination geometries.

| Metal Ion | Example Precursor Salt | Common Coordination Geometries |

| Cobalt(II) | CoCl₂·6H₂O | Tetrahedral, Octahedral nih.govmdpi.com |

| Nickel(II) | NiCl₂·6H₂O | Square Planar, Tetrahedral, Octahedral arcjournals.orgnih.gov |

| Copper(II) | CuCl₂·2H₂O | Square Planar, Distorted Octahedral mdpi.com |

| Zinc(II) | ZnCl₂ | Tetrahedral nih.govmdpi.com |

| Palladium(II) | PdCl₂ | Square Planar |

| Rhodium(III) | RhCl₃·3H₂O | Octahedral |

Homogeneous catalysis often relies on soluble metal complexes to achieve high activity and selectivity. tdl.orgrsc.org Metal complexes of this compound could potentially catalyze a range of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties of the ligand, influenced by the electron-donating isopropyl group, and the steric environment it creates are key factors that would determine the catalytic activity of its metal complexes.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.gov While this compound is an achiral molecule, it could serve as a scaffold for the development of new chiral ligands.

For this molecule to be effective in asymmetric catalysis, chirality must be introduced into its structure. This could be achieved by several means:

Modification of the Backbone: Introducing a chiral center on the benzyl group or the aniline ring.

Atropisomerism: Creating N-N or C-N axial chirality by introducing bulky ortho-substituents that restrict rotation around a single bond. The synthesis of N-N axially chiral compounds has been demonstrated through methods like organocatalytic atroposelective N-acylation. nih.govrsc.org

Once a chiral derivative of this compound is synthesized, it could be used as a ligand in various metal-catalyzed asymmetric reactions. Related chiral ligands are used in transformations such as the Tsuji-Trost benzylation, which allows for the preparation of chiral benzylic compounds. nih.govresearchgate.net The specific design of the chiral ligand, including the placement and nature of the chiral element, would be crucial for achieving high enantioselectivity in a given catalytic reaction. mdpi.com

Application in Catalytic Reactions

Catalysis of N-Alkylation and Hydrogenation Reactions

This compound and related N-benzylated amines are significant products in organic synthesis, often formed through the N-alkylation of anilines with alcohols. This process, particularly the reaction between anilines and benzyl alcohol, has been the subject of extensive catalytic research. Various transition metal complexes, including those of manganese, iridium, and ruthenium, have been shown to be effective catalysts for this transformation. nih.govnih.govresearchgate.net The reaction typically proceeds via a hydrogen autotransfer methodology, valued for its environmental friendliness. nih.gov

Manganese pincer complexes, for example, have demonstrated high efficiency in catalyzing the N-alkylation of aromatic amines with primary alcohols under mild conditions (80–100 °C). nih.gov These catalysts are noted for their stability and tolerance of a wide array of functional groups. nih.gov Similarly, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes are effective, successfully catalyzing the N-alkylation of various anilines, including those with electron-donating or electron-withdrawing substituents, with benzyl alcohol in high yields at 120 °C. nih.gov

The reverse reaction, debenzylation through hydrogenation, is also a critical process in multi-step syntheses where the benzyl group is used as a protecting group for amines. researchgate.netnih.gov Palladium-on-carbon (Pd/C) is a commonly used catalyst for this hydrogenative deprotection. nih.gov However, the catalytic activity can decrease due to the strong coordination of the amine product to the palladium surface. nih.gov To counteract this, co-catalysts like niobic acid-on-carbon (Nb₂O₅/C) have been used to facilitate the reaction, allowing for the efficient removal of the N-benzyl group under mild conditions. nih.gov

Table 1: Catalytic N-Alkylation of Anilines with Benzyl Alcohol This table presents data for the synthesis of N-benzylaniline derivatives, which are structurally related to this compound.

| Catalyst | Aniline Derivative | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|